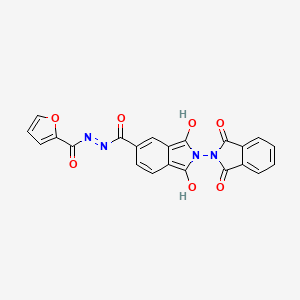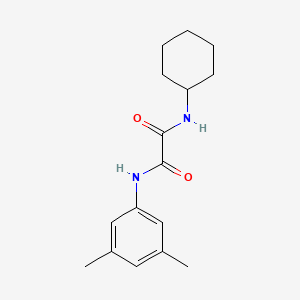![molecular formula C17H17BrO3 B5133578 5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BDEB" and is a benzaldehyde derivative. BDEB has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of BDEB is not fully understood. However, it has been suggested that BDEB may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BDEB may also reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
BDEB has been shown to exhibit low toxicity and high solubility in water, making it an ideal candidate for various scientific applications. BDEB has been shown to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and act as a fluorescent probe for detecting cellular reactive oxygen species.
Advantages and Limitations for Lab Experiments
BDEB has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in high yields. BDEB is also a fluorescent probe that can be used for imaging and detection purposes. However, BDEB has some limitations, such as its limited stability in certain solvents and its potential for oxidation.
Future Directions
There are several future directions for the study of BDEB. One potential direction is the development of BDEB-based fluorescent probes for detecting other cellular biomolecules. Another potential direction is the investigation of BDEB's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific fields.
Synthesis Methods
BDEB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-(3,4-dimethylphenoxy)ethanol with 5-bromo-2-formylbenzoic acid in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of BDEB. This synthesis method has been optimized to produce high yields of pure BDEB.
Scientific Research Applications
BDEB has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. BDEB has also been studied for its anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, BDEB has been studied for its potential use as a fluorescent probe for detecting cellular reactive oxygen species.
properties
IUPAC Name |
5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-12-3-5-16(9-13(12)2)20-7-8-21-17-6-4-15(18)10-14(17)11-19/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLBNGYCPUUNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Br)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B5133521.png)



![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)
![3-chloro-1-(4-ethylphenyl)-4-[(2-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5133543.png)
![3-(2,5-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5133549.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)

![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)


